
2-Methyl-1-(3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Metil-1-(3-(4-(trifluorometil)fenil)-1H-1,2,4-triazol-5-il)propan-1-amina: es un compuesto sintético con una estructura compleja que incluye un grupo trifluorometil unido a un anillo fenilo, que está conectado a un anillo triazol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 2-Metil-1-(3-(4-(trifluorometil)fenil)-1H-1,2,4-triazol-5-il)propan-1-amina normalmente implica múltiples pasos. Un método común comienza con la preparación del anillo triazol, seguido de la introducción del grupo trifluorometilfenilo. El paso final implica la adición de la parte 2-metilpropan-1-amina. Las condiciones de reacción a menudo requieren el uso de catalizadores, disolventes específicos y temperaturas controladas para asegurar un alto rendimiento y pureza.
Métodos de producción industrial: En un entorno industrial, la producción de este compuesto puede implicar reactores a gran escala y procesos de flujo continuo para optimizar la eficiencia. El uso de sistemas automatizados para monitorear y controlar los parámetros de reacción es crucial para mantener la consistencia y la calidad.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: Este compuesto puede sufrir reacciones de oxidación, particularmente en el grupo amina, lo que lleva a la formación de óxidos correspondientes.
Reducción: Las reacciones de reducción pueden dirigirse al anillo triazol o al anillo fenilo, dependiendo de los reactivos utilizados.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan con frecuencia.
Sustitución: Los agentes halogenantes y los nucleófilos a menudo se emplean en reacciones de sustitución.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la sustitución puede introducir nuevos grupos funcionales, alterando las propiedades del compuesto.
Aplicaciones Científicas De Investigación
Química: En química, este compuesto se utiliza como bloque de construcción para sintetizar moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones y vías químicas.
Biología: En la investigación biológica, este compuesto se puede utilizar para estudiar los efectos de los grupos trifluorometil en los sistemas biológicos. Sus interacciones con enzimas y receptores pueden proporcionar información sobre procesos bioquímicos.
Medicina: En la química medicinal, este compuesto se investiga por sus posibles propiedades terapéuticas. Su estructura sugiere que puede interactuar con objetivos moleculares específicos, convirtiéndola en una candidata para el desarrollo de fármacos.
Industria: En el sector industrial, este compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades únicas, como una estabilidad o reactividad mejoradas.
Mecanismo De Acción
El mecanismo de acción de 2-Metil-1-(3-(4-(trifluorometil)fenil)-1H-1,2,4-triazol-5-il)propan-1-amina implica su interacción con objetivos moleculares específicos. El grupo trifluorometil mejora su afinidad de unión a ciertos receptores o enzimas, lo que puede conducir a efectos biológicos. El anillo triazol también puede desempeñar un papel en la estabilización de la interacción del compuesto con sus objetivos, facilitando su actividad.
Comparación Con Compuestos Similares
Compuestos similares:
- 2-Metil-1-(4-(trifluorometil)fenil)propan-1-amina
- 2-Metil-1-(3-(trifluorometil)fenil)propan-1-amina
Comparación: En comparación con compuestos similares, 2-Metil-1-(3-(4-(trifluorometil)fenil)-1H-1,2,4-triazol-5-il)propan-1-amina es única debido a la presencia del anillo triazol. Esta estructura de anillo adicional puede influir significativamente en la reactividad química y la actividad biológica del compuesto, diferenciándolo de sus análogos.
Propiedades
Fórmula molecular |
C13H15F3N4 |
|---|---|
Peso molecular |
284.28 g/mol |
Nombre IUPAC |
2-methyl-1-[3-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]propan-1-amine |
InChI |
InChI=1S/C13H15F3N4/c1-7(2)10(17)12-18-11(19-20-12)8-3-5-9(6-4-8)13(14,15)16/h3-7,10H,17H2,1-2H3,(H,18,19,20) |
Clave InChI |
YYXFOBZBYVGRED-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1=NC(=NN1)C2=CC=C(C=C2)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


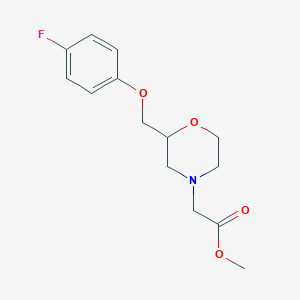
![3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B11780544.png)
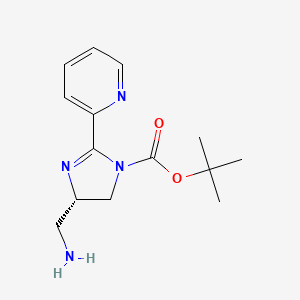
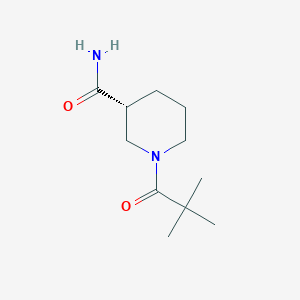
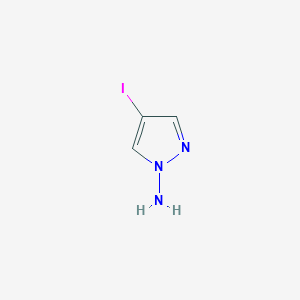
![4-(tert-Butyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11780575.png)

![2-(Aminomethyl)-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11780581.png)



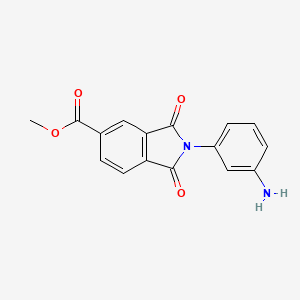

![5-Chloro-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11780595.png)
